Cas no 7492-30-0 (9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-)

The compound 9-Octadecenoic acid, 12-hydroxy-, potassium salt (1:1), (9Z,12R)- is a potassium salt derivative of ricinoleic acid, featuring a hydroxyl group at the 12th carbon and a cis double bond at the 9th position. This structured fatty acid salt exhibits enhanced solubility in aqueous systems compared to its free acid form, making it suitable for applications requiring improved dispersibility. The (12R) stereochemistry ensures specific reactivity in chiral synthesis or surfactant formulations. Its anionic nature and amphiphilic properties contribute to its utility in emulsification, lubrication, and as an intermediate in specialty chemical synthesis. The potassium counterion further enhances stability and compatibility in industrial and cosmetic formulations.
9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)- structure
7492-30-0 structure
Product Name:9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-
CAS No:7492-30-0
MF:C18H33KO3
MW:336.551127195358
CID:568037
Update Time:2026-04-29

9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)- Chemical and Physical Properties

Names and Identifiers

    • 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-
    • POTASSIUM RICINOLEATE
    • (9Z,12R)-12-Hydroxy-9-octadecenoic acid potassium salt
    • 12-hydroxy-,monopotassiumsalt,(r-(z))-9-octadecenoicaci
    • 12-hydroxy-,monopotassiumsalt,[R-(Z)]-9-Octadecenoicacid
    • 9-Octadecenoic acid,12-hydroxy-,monopotassium salt,(9Z,12R)
    • POTASSIUM 12-HYDROXY-(CIS)-9-OCTADECENOATE
    • RICINOLEIC ACID,POTASSIUM SALT
    • ricinoleicacid,monopotassiumsalt
    • 12-hydroxy-, monopotassium salt, (r-(z))-9-octadecenoic acid
    • 12-hydroxy-, monopotassium salt, [ theta-(z)]-9-octadecenoic acid

Computed Properties

  • Exact Mass: 336.20700

Experimental Properties

  • PSA: 60.36000
  • LogP: 3.74460

9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)- Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
City Chemical
P6383-100GM
Potassium Ricinoleate
7492-30-0
100gm
$111.69 2023-09-19

Additional information on 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R)-

Introduction to 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R) and Its Significance in Modern Chemical Research

The compound with the CAS number 7492-30-0, specifically 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R), represents a fascinating molecule with a rich structural and functional profile. This potassium salt derivative of 9-octadecenoic acid, featuring a 12-hydroxy group and a specific (9Z,12R) geometric configuration, has garnered attention in various scientific disciplines due to its unique chemical properties and potential applications.

9-Octadecenoic acid is a long-chain unsaturated carboxylic acid, commonly known as linoleic acid when in its free form. However, the potassium salt version modifies its solubility and reactivity, making it particularly useful in pharmaceutical and biochemical research. The presence of the 12-hydroxy group introduces additional functionality, enabling diverse interactions with biological molecules. The (9Z,12R) configuration specifies the stereochemistry of the double bonds, which is crucial for understanding its biological activity and interaction mechanisms.

In recent years, research into polyunsaturated fatty acids (PUFAs) has seen significant advancements. Compounds like 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R) have been explored for their potential roles in modulating inflammatory responses and cellular signaling pathways. Studies have demonstrated that certain derivatives of linoleic acid can influence lipid metabolism and have anti-inflammatory effects. The hydroxyl group in this compound enhances its ability to participate in esterification reactions, making it a valuable intermediate in synthetic chemistry.

The potassium salt form of this compound improves its solubility in aqueous environments, which is particularly advantageous for applications in drug delivery systems and bioavailability studies. Researchers have leveraged this property to develop novel formulations that enhance the absorption and efficacy of related bioactive molecules. The stereochemistry of the double bonds further refines its interactions with biological targets, ensuring specificity and reducing off-target effects.

One of the most compelling areas of research involving 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R) is its potential application in regenerative medicine. Studies indicate that certain fatty acid derivatives can promote cell proliferation and differentiation, making them promising candidates for tissue engineering. The hydroxyl group's ability to form hydrogen bonds with biomolecules enhances its compatibility with biological matrices, facilitating integration into complex biological systems.

Moreover, the compound has shown promise in nanotechnology applications. Its unique structural properties make it an excellent candidate for stabilizing emulsions and forming lipid-based nanoparticles used in drug delivery. These nanoparticles can encapsulate therapeutic agents and protect them from degradation while targeting specific cells or tissues. The potassium salt form's stability under various conditions further enhances its utility in these applications.

The synthesis of 9-Octadecenoic acid,12-hydroxy-, potassium salt (1:1), (9Z,12R) involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have enabled more efficient synthesis routes, reducing the environmental impact of production processes. Researchers are continuously exploring new synthetic strategies to optimize the yield and scalability of this compound.

In conclusion,9-Octadecenoic acid, particularly its potassium salt derivative with a 12-hydroxy group and specific stereochemistry, represents a versatile molecule with significant potential across multiple scientific domains. Its unique structural features enable diverse applications in pharmaceuticals, biochemistry, nanotechnology, and regenerative medicine. As research progresses, further insights into its mechanisms of action will undoubtedly lead to innovative therapeutic strategiesand technological advancements.

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